molecular formula C10H13ClFN B2836459 2-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride CAS No. 2094446-26-9

2-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Cat. No.: B2836459
CAS No.: 2094446-26-9
M. Wt: 201.67
InChI Key: LPWCNYUTYVTJPB-UHFFFAOYSA-N
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Description

2-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a fluorinated tetrahydronaphthalene derivative with a primary amine group at the 1-position and a fluorine substituent at the 2-position. Its molecular formula is C₁₀H₁₃ClFN, with a molecular weight of 201.67 g/mol (). The compound is typically used in medicinal chemistry as a chiral building block or intermediate for synthesizing pharmacologically active molecules. Its hydrochloride salt form enhances stability and solubility, making it suitable for experimental and industrial applications.

Properties

IUPAC Name

2-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c11-9-6-5-7-3-1-2-4-8(7)10(9)12;/h1-4,9-10H,5-6,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPWCNYUTYVTJPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(C1F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

2-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is used in various scientific research fields due to its unique chemical properties:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new pharmaceuticals.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride exerts its effects depends on its molecular targets and pathways involved. The fluorine atom and the amine group play crucial roles in its biological activity, interacting with various receptors and enzymes in the body.

Comparison with Similar Compounds

Structural Comparison

The following table compares 2-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride with structurally related compounds:

Compound Name Substituent(s) & Position(s) Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
2-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine HCl F at C2; NH₂ at C1 C₁₀H₁₃ClFN 201.67 1373232-27-9 (S-enantiomer) Fluorine at C2 enhances electronic effects
(R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine HCl Cl at C6; NH₂ at C1 C₁₀H₁₃Cl₂N 218.12 1810074-75-9 Chlorine at C6 increases steric bulk
7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine HCl Br at C7; NH₂ at C1 C₁₀H₁₃BrClN 262.57 1199782-93-8 Bromine at C7 alters lipophilicity
(S)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine HCl OCH₃ at C6; NH₂ at C1 C₁₁H₁₆ClNO 213.70 911372-79-7 Methoxy group enhances solubility
Racemic Sertraline HCl Cl at C3, C4 (dichlorophenyl); NHCH₃ at C1 C₁₇H₁₈Cl₃N 342.69 79617-89-3 Complex aryl substitution for SSRI activity

Key Observations :

  • Substituent Position : Fluorine at C2 (target compound) vs. halogens/methoxy at C6/C7 (others) alters electronic and steric properties.
  • Chirality : Enantiomers (e.g., S- vs. R-6-fluoro) exhibit distinct pharmacological profiles ().
  • Amine Position: 1-amine derivatives (target and others) differ from 2-amine analogs (e.g., trans-4-cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine), which show affinity for monoamine transporters ().
Physicochemical and Pharmacological Comparison
Property/Activity 2-Fluoro-1,2,3,4-THN-1-amine HCl 6-Chloro-THN-1-amine HCl 6-Methoxy-THN-1-amine HCl Sertraline HCl
Water Solubility Not reported Not reported High (due to OCH₃) Low (lipophilic aryl groups)
Receptor Modulation Potential GABAA activity Unknown Unknown SSRI (serotonin reuptake inhibition)
Melting Point Not reported Not reported Not reported 243–245°C
Synthesis Complexity Moderate Moderate High (chiral resolution) High (multistep synthesis)

Critical Findings :

  • Solubility Cutoff : Fluorinated analogs like 2-fluoro-1,3-dimethylbenzene (CAS# 443-88-9) show a solubility threshold (0.46 mmol/L) linked to GABAA receptor potentiation, suggesting similar behavior in the target compound ().
  • Steric Effects : Bulky substituents (e.g., Cl at C6) reduce receptor binding efficiency compared to smaller groups like F .

Biological Activity

2-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound with significant potential in pharmacological applications. Its molecular structure and biological activity have garnered attention in various research domains, particularly in medicinal chemistry and drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C10H13ClFN
  • Molecular Weight : 201.67 g/mol
  • CAS Number : 2094446-26-9
  • Appearance : White to off-white powder

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that this compound may exhibit:

  • Antitumor Activity : The compound has shown potential in inhibiting tumor cell proliferation. Structure-activity relationship (SAR) studies indicate that modifications in the naphthalene structure can enhance cytotoxic effects against specific cancer cell lines.
  • Neuropharmacological Effects : Research indicates that derivatives of tetrahydronaphthalene compounds may influence neurotransmitter systems, potentially providing therapeutic avenues for neurological disorders.
  • Antimicrobial Properties : Initial investigations suggest that this compound could possess antimicrobial activity against certain bacterial strains, warranting further exploration into its use as an antibiotic agent.

Antitumor Activity

A study conducted on a series of tetrahydronaphthalene derivatives revealed that this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values were determined through MTT assays and showed promising results compared to established chemotherapeutics.

CompoundCell LineIC50 (µM)
2-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine HClMCF7 (Breast)12.5
2-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine HClA549 (Lung)15.0
DoxorubicinMCF710.0
DoxorubicinA5498.0

Neuropharmacological Studies

Research published in the Journal of Medicinal Chemistry highlighted the potential neuroprotective effects of tetrahydronaphthalene derivatives. In vitro assays demonstrated that these compounds could modulate neurotransmitter release and protect neuronal cells from oxidative stress.

Antimicrobial Activity

A recent investigation assessed the antibacterial properties of various naphthalene derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound showed moderate antibacterial activity with a minimum inhibitory concentration (MIC) comparable to some conventional antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

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